molecular formula C21H24N2O3 B5414372 1-(3-methoxyphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one

1-(3-methoxyphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one

Cat. No. B5414372
M. Wt: 352.4 g/mol
InChI Key: IKDKUAPLBUGVSS-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxyphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one, also known as PD98059, is a synthetic compound that is widely used in scientific research for its ability to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway.

Scientific Research Applications

1-(3-methoxyphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one is widely used in scientific research as a tool to study the MAPK signaling pathway. The MAPK pathway is involved in many cellular processes, including cell proliferation, differentiation, and survival. By inhibiting this pathway, researchers can study the effects of MAPK on various cellular processes.

Mechanism of Action

1-(3-methoxyphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one inhibits the MAPK signaling pathway by specifically targeting the MAPK kinase (MEK) enzyme. MEK is an upstream regulator of the MAPK pathway and is responsible for activating the downstream MAPK enzymes. By inhibiting MEK, this compound prevents the activation of MAPK and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of the MAPK pathway by this compound has been shown to reduce cell proliferation, induce apoptosis, and decrease cell migration and invasion. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-methoxyphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one in lab experiments is its specificity for the MEK enzyme. This allows researchers to selectively inhibit the MAPK pathway without affecting other signaling pathways. However, a limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent inhibition over long periods of time.

Future Directions

There are many potential future directions for the use of 1-(3-methoxyphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one in scientific research. One area of interest is the role of the MAPK pathway in cancer development and progression. This compound could be used to study the effects of MAPK inhibition on cancer cell proliferation and survival. Another potential future direction is the development of more potent and selective MEK inhibitors for use in clinical settings. Overall, this compound is a valuable tool for studying the MAPK pathway and has many potential applications in scientific research.

Synthesis Methods

1-(3-methoxyphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one is synthesized by reacting 2'-amino-3'-methoxyacetophenone with 4-(4-morpholinyl)aniline in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with 2-butanone and sodium hydroxide to form this compound.

properties

IUPAC Name

(E)-1-(3-methoxyphenyl)-3-(4-morpholin-4-ylanilino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-16(14-21(24)17-4-3-5-20(15-17)25-2)22-18-6-8-19(9-7-18)23-10-12-26-13-11-23/h3-9,14-15,22H,10-13H2,1-2H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDKUAPLBUGVSS-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC(=CC=C1)OC)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC(=CC=C1)OC)/NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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